molecular formula C8H14O3 B189900 Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate CAS No. 1195-81-9

Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate

Cat. No. B189900
CAS RN: 1195-81-9
M. Wt: 158.19 g/mol
InChI Key: PWMQFMMZBJUHID-UHFFFAOYSA-N
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Description

Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate is a chemical compound with the molecular formula C8H14O3 . It has a molecular weight of 158.197 g/mol . The compound is also known by several synonyms, including ethyl 1-hydroxymethyl cyclobutane-1-carboxylate, ethyl 1-hydroxymethylcyclobutanecarboxylate, and 1-hydroxymethyl-cyclobutanecarboxylic acid ethyl ester .


Synthesis Analysis

The synthesis of Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate involves the reaction of diethyl 1,1-cyclobutanedicarboxylate with lithium aluminum-tri-tert-butoxyhydride in tetrahydrofuran (THF) . The reaction mixture is heated at reflux for several hours, then cooled to room temperature and quenched with water . The resulting product is purified by flash chromatography .


Molecular Structure Analysis

The InChI key for Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate is PWMQFMMZBJUHID-UHFFFAOYSA-N . The SMILES representation of the molecule is CCOC(=O)C1(CCC1)CO .


Chemical Reactions Analysis

Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate can participate in various chemical reactions. For instance, it has been used as a ligand for Suzuki coupling reactions .


Physical And Chemical Properties Analysis

Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate is a liquid at room temperature . It should be stored in a sealed container in a dry environment at 2-8°C .

Scientific Research Applications

  • Specific Scientific Field : Organic Chemistry .
  • Summary of the Application : Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate is a type of bicyclobutane, which are among the most structurally compact cyclic molecules known. Despite their small size, they have rich synthetic value because of their high strain energy . They have been studied extensively from both a theoretical and preparative point of view .
  • Methods of Application or Experimental Procedures : The reactivity of the central C–C bond in bicyclobutanes has been leveraged in the development of cyclobutane-containing polymers formed by free-radical or anionic ring-opening of the corresponding bicyclobutane monomers .
  • Results or Outcomes : The efforts of numerous laboratories in recent years have enabled bicyclobutanes to transition from curiosities of physical organic chemistry to modular building blocks for synthesis .

Safety And Hazards

The compound is classified as a warning hazard under the GHS07 pictogram . It has hazard statements H227, H315, H319, and H335, indicating that it is a flammable liquid and vapor, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-2-11-7(10)8(6-9)4-3-5-8/h9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWMQFMMZBJUHID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50576644
Record name Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate
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Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate

CAS RN

1195-81-9
Record name Cyclobutanecarboxylic acid, 1-(hydroxymethyl)-, ethyl ester
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Record name Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate
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Record name ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate
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Synthesis routes and methods I

Procedure details

A mixture of ethyl 1-benzyloxymethylcyclobutanecarboxylate (6.57 g, 26.5 mmol), 10% palladium on carbon (0.4 g) and ethanol (100 ml) was hydrogenated on a Parr Shaker for 4 hours. The catalyst was removed by filtration. The filtrate was evaporated in vacuo to leave the desired product as a colorless oil: NMR (CDCl3) δ32 1.26 (3H, t, J=7 Hz), 1.8~2.6 (6H, m), 2.61 (H, s), 3.78 (2H, s), 4.15 (2H, q, J=7 Hz).
Quantity
6.57 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of lithium aluminum-tri-tert-butoxyhydride 1.0M in THF (100.0 mL, 100.0 mmol) is added at −78° C. to a solution of diethyl 1,1-cyclobutanedicarboxylate (10.0 g, 50.0 mmol) in anhydrous THF (50.0 mL). After stirring the reaction mixture at room temperature for 14 h, 10% aqueous KHSO4 solution is added and the reaction mixture diluted with ethyl acetate. After separating the two phases, the organic phase is washed with water and brine and dried over anhydrous Na2SO4. Filtration and removal of the solvent under reduced pressure affords 5.0 g of 1-hydroxymethyl-cyclobutanecarboxylic acid ethyl ester that is used in the next step without further purification. Yield: 63%; m/z 159 [M+H].
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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solvent
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Synthesis routes and methods III

Procedure details

Diethyl cyclobutane-1,1-dicarboxylate (7.17 mL) was added to a THF (150 mL) suspension of LiAH(OtBu)3 (22.08 g) at room temperature, and the suspension was refluxed for 7 h. The THF was stripped off and the mixture was quenched with water, neutralized with HCl (3 M) and extracted with dichloromethane and ethylacetate. The combined organic phases were washed with brine, dried and evaporated. The crude residue was put on a column and eluted with DCM : EtOAc; 5:1 to give ethyl 1-(hydroxymethyl)-cyclobutanecarboxylate (4.08 g) as a clear oil. 1H-NMR (300 MHz, CDCl3), δ=4.3372-4.1188 (q, 2H); 3.9337-3.7479 (d, 2H); 2.5485-2.322 (m, 3H); 2.1117-1.9015 (m, 4H); 1.3963-1.2174 (t, 3H) ppm.
Quantity
7.17 mL
Type
reactant
Reaction Step One
[Compound]
Name
LiAH(OtBu)3
Quantity
22.08 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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